molecular formula C14H17F3N2O2 B13950556 Benzyl piperidin-4-yl(trifluoromethyl)carbamate

Benzyl piperidin-4-yl(trifluoromethyl)carbamate

Cat. No.: B13950556
M. Wt: 302.29 g/mol
InChI Key: AIEAIGIMNHZSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl piperidin-4-yl(trifluoromethyl)carbamate: is a chemical compound that features a piperidine ring substituted with a benzyl group and a trifluoromethyl carbamate moiety

Chemical Reactions Analysis

Types of Reactions: Benzyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully hydrogenated piperidine derivative.

    Substitution: The major products depend on the nucleophile used but often include substituted benzyl derivatives.

Comparison with Similar Compounds

  • Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
  • Methyl 1-benzylpiperidin-4-yl-carbamate
  • 4-(3-Trifluoromethyl-benzyl)-piperidine

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19(12-6-8-18-9-7-12)13(20)21-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2

InChI Key

AIEAIGIMNHZSAR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.